2,6-DI([1-(TERT-BUTYL)-1,1-DIPHENYLSILYL]OXY)-9,10-DIHYDROANTHRACENE-9,10-DIONE
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Overview
Description
2,6-DI([1-(TERT-BUTYL)-1,1-DIPHENYLSILYL]OXY)-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound that features an anthracene core substituted with tert-butyl(diphenyl)silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI([1-(TERT-BUTYL)-1,1-DIPHENYLSILYL]OXY)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a mild base such as 2,6-lutidine or pyridine. Catalysts like DMAP or imidazole may also be used to facilitate the reaction . The reaction conditions are generally mild, and the process is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-DI([1-(TERT-BUTYL)-1,1-DIPHENYLSILYL]OXY)-9,10-DIHYDROANTHRACENE-9,10-DIONE can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety back to anthracene.
Substitution: The silyl ether groups can be substituted under specific conditions, often involving nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene core yields anthraquinone derivatives, while reduction can regenerate the anthracene structure.
Scientific Research Applications
2,6-DI([1-(TERT-BUTYL)-1,1-DIPHENYLSILYL]OXY)-9,10-DIHYDROANTHRACENE-9,10-DIONE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a protecting group for hydroxyl functionalities.
Biology: The compound’s derivatives may be explored for their potential biological activities.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2,6-DI([1-(TERT-BUTYL)-1,1-DIPHENYLSILYL]OXY)-9,10-DIHYDROANTHRACENE-9,10-DIONE exerts its effects is primarily through its ability to act as a protecting group for hydroxyl functionalities. The tert-butyl(diphenyl)silyl groups provide steric hindrance, protecting the hydroxyl groups from unwanted reactions. This allows for selective reactions to occur at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-9,10-bis(2-biphenyl)anthracene (TBBPA)
- 2-tert-butyl-9,10-bis[2-(1-naphthyl)phenyl]anthracene (TBNPA)
Uniqueness
2,6-DI([1-(TERT-BUTYL)-1,1-DIPHENYLSILYL]OXY)-9,10-DIHYDROANTHRACENE-9,10-DIONE is unique due to its specific substitution pattern and the presence of tert-butyl(diphenyl)silyl groups. These groups provide significant steric hindrance, which can influence the compound’s reactivity and stability compared to other anthracene derivatives .
Properties
IUPAC Name |
2,6-bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44O4Si2/c1-45(2,3)51(35-19-11-7-12-20-35,36-21-13-8-14-22-36)49-33-27-29-39-41(31-33)43(47)40-30-28-34(32-42(40)44(39)48)50-52(46(4,5)6,37-23-15-9-16-24-37)38-25-17-10-18-26-38/h7-32H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFREXSUGWTKFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H44O4Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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